An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: Properties and Applications in Bioconjugation
An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also known as N-succinimidyl-β-alanine, is a bifunctional molecule widely utilized in the fields of bioconjugation and drug delivery. Its structure incorporates a terminal carboxylic acid and a succinimide ring, rendering it a valuable linker molecule. The succinimide moiety provides a stable linkage to a primary amine-containing molecule, while the propanoic acid's carboxyl group can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins, peptides, antibodies, and other biomolecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, with a focus on its role in creating stable bioconjugates.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | [1] |
| Synonyms | N-Succinimidyl-β-alanine, 3-Succinimidopropionic acid | [2] |
| CAS Number | 5724-76-5 | [1][3] |
| Molecular Formula | C₇H₉NO₄ | [1] |
| Molecular Weight | 171.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 427.9 °C at 760 mmHg (Predicted) | |
| Density | 1.408 g/cm³ (Predicted) | |
| pKa (Propanoic Acid) | ~4.87 |
Spectroscopic Properties
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the succinimide ring, the ethylene bridge, and the acidic proton of the carboxylic acid. The succinimide protons would likely appear as a singlet around 2.7 ppm. The protons of the ethylene bridge would present as two triplets, one for the methylene group adjacent to the nitrogen and another for the methylene group alpha to the carbonyl carbon.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the succinimide and the carboxylic acid, as well as for the methylene carbons. The carbonyl carbons are expected in the downfield region (170-180 ppm).
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FTIR: The infrared spectrum will be dominated by strong carbonyl stretching vibrations. The succinimide group typically shows two carbonyl absorption bands (symmetric and asymmetric stretching) around 1700 cm⁻¹ and 1770 cm⁻¹.[4] The carboxylic acid will exhibit a broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[5]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the succinimide ring.
Synthesis Protocol
A plausible synthesis for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid involves the reaction of β-alanine with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amine group of β-alanine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form an amide and a carboxylic acid. Subsequent heating promotes intramolecular cyclization with the elimination of water to form the stable succinimide ring.
Materials:
-
β-Alanine
-
Succinic anhydride
-
Glacial acetic acid
-
Acetic anhydride
Procedure:
-
A mixture of β-alanine (1 equivalent) and succinic anhydride (1 equivalent) is suspended in glacial acetic acid.
-
The mixture is heated to reflux for several hours to facilitate the initial ring-opening and subsequent cyclization.
-
Acetic anhydride can be added to the reaction mixture to act as a dehydrating agent, driving the equilibrium towards the formation of the succinimide ring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or crystallization, followed by filtration and washing with a suitable solvent to remove any unreacted starting materials and byproducts.
-
The final product can be further purified by recrystallization.
Experimental Protocols: Application in Bioconjugation
The primary application of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is as a precursor for amine-reactive linkers. The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on biomolecules.
General Protocol for NHS Ester Activation
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Dissolution: Dissolve 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) (1.1 equivalents) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.
-
Work-up: The urea byproduct formed from the carbodiimide is removed by filtration. The solvent is then removed under reduced pressure to yield the crude NHS ester.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure NHS ester of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.
General Protocol for Protein Labeling with the NHS Ester
This protocol describes the conjugation of the activated NHS ester of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid to a protein.
Materials:
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Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.5).
-
Activated NHS ester of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Purification: Remove the excess linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Characterization: The resulting conjugate can be characterized by various methods, such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry, to determine the degree of labeling.
Visualizations
Reaction of β-Alanine with Succinic Anhydride
Caption: Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.
General Workflow for Protein Bioconjugation
Caption: General workflow for protein bioconjugation using an NHS ester.
NHS Ester Reaction with a Primary Amine
Caption: Reaction mechanism of an NHS ester with a primary amine.
References
- 1. 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | C7H9NO4 | CID 245861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. scbt.com [scbt.com]
- 4. Infrared analysis of peptide succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
